Ipodate sodium
Description
Historical Trajectory of Ipodate (B1211876) Sodium in Medical Science
The history of ipodate sodium is a compelling narrative of scientific serendipity and evolving research focus.
This compound was first approved by the FDA on March 15, 1962, and was developed by Bracco. nih.govdrugbank.comdrugpatentwatch.com It was primarily used as an oral cholecystographic agent, a substance that allows for the radiographic visualization of the gallbladder and biliary ducts. nih.govncats.iowikipedia.orgdrugbank.com Its high lipid solubility and the presence of three iodine atoms in its structure made it radiopaque, meaning it could block X-rays and create a clear image of these organs. nih.govdrugbank.comdrugbank.com The sodium and calcium salts of ipodate were marketed under trade names like Oragrafin. drugpatentwatch.comwikipedia.orgwikidoc.org This class of compounds, which also includes iopanoic acid, was instrumental in the diagnosis of gallbladder diseases before the widespread adoption of ultrasound technology. wikipedia.orgoup.comrsna.org
During its use as a contrast agent, an unexpected and significant side effect was observed: this compound had a noticeable impact on thyroid function. wikipedia.orgnih.gov Researchers and clinicians noted that patients who received this compound for gallbladder imaging experienced alterations in their thyroid hormone levels. nih.gov This incidental finding led to the discovery that this compound inhibits the peripheral conversion of thyroxine (T4), the less active thyroid hormone, to triiodothyronine (T3), the more potent form. wikipedia.orgnih.govavma.org This inhibition is primarily achieved by blocking the action of deiodinase enzymes, particularly type 1 and type 2 iodothyronine deiodinases. wikipedia.orglitfl.com This discovery was a pivotal moment, shifting the scientific perception of this compound from a simple diagnostic tool to a compound with significant metabolic effects.
Transition from Diagnostic to Therapeutic Research Focus
The realization that this compound could modulate thyroid hormone levels prompted a significant shift in research priorities. Scientists began to investigate its potential therapeutic applications, particularly in conditions characterized by excessive thyroid hormone activity. nih.govwikipedia.orgavma.org This transition was fueled by studies demonstrating that this compound could rapidly reduce serum T3 concentrations in patients with hyperthyroidism. nih.govavma.org Research began to explore its use in the management of Graves' disease and thyroid storm, an acute, life-threatening form of hyperthyroidism. ncats.iowikipedia.orglitfl.com Although not a first-line treatment, its ability to quickly lower potent thyroid hormone levels made it a promising candidate for specific clinical scenarios, such as preparing hyperthyroid patients for thyroidectomy. wikipedia.orgnih.gov
Current Status in Contemporary Pharmacological Research
Today, this compound holds a unique position in pharmacological research. While its use as a cholecystographic agent has largely been superseded by newer imaging technologies and it is no longer marketed in the United States, its effects on thyroid hormone metabolism continue to be a subject of study. nih.govdrugpatentwatch.comncats.ionih.gov Current research often focuses on its mechanism of action and its potential as an adjunct therapy in the management of severe hyperthyroidism and thyroid storm. nih.govavma.orglitfl.com However, long-term treatment with this compound has been associated with a high rate of relapse of hyperthyroidism. nih.gov Studies have shown that while it can rapidly induce a euthyroid state, a significant number of patients experience a recurrence of hyperthyroidism during or after treatment. nih.govcohlife.org Despite its discontinued (B1498344) commercial status for its original indication, the compound remains a valuable tool for researchers investigating thyroid physiology and the mechanisms of thyroid hormone regulation. drugpatentwatch.comncats.io
Data Tables
Table 1: Key Research Findings on this compound's Effect on Thyroid Hormones
| Research Focus | Key Findings | Citations |
| Inhibition of T4 to T3 Conversion | This compound potently inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). | wikipedia.orgnih.govavma.org |
| Mechanism of Action | The primary mechanism is the inhibition of type 1 and type 2 iodothyronine deiodinase enzymes. | wikipedia.orglitfl.com |
| Clinical Effect in Hyperthyroidism | Rapidly decreases serum T3 levels in patients with hyperthyroidism, including Graves' disease. | ncats.ionih.govavma.org |
| Use in Thyroid Storm | Investigated for emergency management of thyroid storm due to its rapid onset of action. | wikipedia.orglitfl.com |
| Long-Term Efficacy | Associated with a high rate of hyperthyroidism recurrence with prolonged use. | nih.govcohlife.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048271 | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-56-3 | |
| Record name | Ipodate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Ipodate Sodium
Inhibition of Iodothyronine Deiodinases
A primary and well-established mechanism of action of ipodate (B1211876) sodium is its potent inhibition of the iodothyronine deiodinase enzymes. These enzymes are crucial for the activation and deactivation of thyroid hormones throughout the body.
Specific Inhibition of Outer-Ring 5'-Deiodination (Type I and Type II)
Ipodate sodium acts as a powerful inhibitor of both Type I (D1) and Type II (D2) iodothyronine deiodinases. These enzymes are responsible for the outer-ring 5'-deiodination of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). The D1 enzyme is predominantly found in the liver, kidneys, and thyroid gland, while the D2 enzyme is located in the pituitary gland, central nervous system, brown adipose tissue, and skeletal muscle. By inhibiting these enzymes, this compound effectively curtails the production of T3 in these key tissues. Research has demonstrated that both ipodate and its close analog, iopanoic acid, are potent inhibitors of 5'deiodinase enzymes.
Impact on Thyroxine (T4) to Triiodothyronine (T3) Conversion Pathways
The inhibition of D1 and D2 deiodinases by this compound has a significant and rapid impact on the peripheral conversion of T4 to T3. This leads to a marked decrease in serum T3 concentrations, often observed within hours of administration. In contrast, serum T4 levels may remain unchanged or even increase, as its conversion to the more potent T3 is blocked. This alteration in the T4/T3 ratio is a hallmark of this compound's action and is central to its therapeutic effect in hyperthyroidism. Studies in patients with Graves' disease have shown that administration of this compound leads to a rapid and profound decrease in serum T3 levels.
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) |
| Plasma T3 (nmol/L) | 4.90 ± 1.80 | 1.70 ± 0.30 (on day 4) |
| Data from a study on Graves' hyperthyroid patients prepared for thyroidectomy. |
Direct Influence on Thyroid Hormone Secretion
Beyond its effects on peripheral metabolism, this compound also exerts a direct inhibitory influence on the thyroid gland itself. It has been shown to block the release of thyroid hormones from the thyroid gland. This action is thought to be independent of its deiodinase-inhibiting properties. The large amount of iodine released during the metabolism of this compound contributes to this effect, but there is also evidence for a direct inhibitory action of the ipodate molecule on hormone secretion.
Potential Interference with Thyroid Hormone Synthesis
The iodine content of this compound plays a crucial role in its ability to interfere with thyroid hormone synthesis. The metabolism of ipodate releases a significant amount of inorganic iodine, which can induce the Wolff-Chaikoff effect. This is an autoregulatory phenomenon where an excess of iodide transiently inhibits the organification of iodine and the synthesis of thyroid hormones. This effect provides an additional mechanism by which this compound can reduce the production of new thyroid hormones in a hyperactive gland.
Investigation of Nuclear T3 Receptor Binding and its Role
The question of whether this compound directly interacts with nuclear T3 receptors has been a subject of investigation. While some in vitro studies suggested potential binding, in vivo research has largely indicated that this is not a prominent mechanism of action. Studies in rats have shown that ipodate does not significantly inhibit the T3-induced increases in mitochondrial alpha-glycerophosphate dehydrogenase activity, a marker of T3 action. This suggests that the primary effects of this compound are mediated through the reduction of circulating T3 levels rather than by blocking the action of T3 at its receptor.
Cardioprotective Mechanisms Beyond Deiodinase Inhibition
The cardiovascular system is a major target for thyroid hormone action, and the cardiac manifestations of hyperthyroidism can be severe. The primary cardioprotective effect of this compound stems from its ability to rapidly lower circulating T3 levels, thereby ameliorating the thyrotoxic effects on the heart. By inhibiting the conversion of T4 to T3, this compound effectively reduces the stimulation of cardiac tissue by the more potent T3.
Pharmacokinetic Profile and Metabolic Fate of Ipodate Sodium
Enteral Absorption and Systemic Distribution
Following oral administration, ipodate (B1211876) sodium undergoes absorption and distribution to its primary site of metabolism, the liver. drugbank.com
Role of Gastrointestinal Mucosa and Bile Salts in Absorption
The absorption of ipodate sodium from the gastrointestinal tract is a process governed by its physicochemical properties. Its lipophilicity allows it to pass through the gastrointestinal mucosa. drugbank.comnih.gov The primary mechanism of absorption is passive diffusion, which occurs promptly in the small intestinal mucosa. drugbank.comnih.gov The presence of bile salts in the duodenum is crucial for facilitating its diffusion across the intestinal wall. drugbank.comnih.gov Furthermore, research indicates that a high-fat diet can enhance the effectiveness of its absorption. nih.gov The peak effect of the compound is typically observed approximately five hours after administration. drugbank.com
Plasma Protein Binding Characteristics
Once absorbed into the bloodstream, this compound does not circulate freely. Instead, it binds to plasma proteins, which is a critical step for its transport to the liver. drugbank.com The primary binding protein for this compound is serum albumin. drugbank.com This binding is facilitated by the specific molecular structure of ipodate, as the absence of a substituent at the 5-position of its chemical ring allows it to effectively bind to albumin. drugbank.com This protein-bound complex then serves as a carrier, ensuring the compound's efficient delivery to the hepatocytes for metabolism. drugbank.com
Table 1: Absorption and Distribution of this compound
| Parameter | Description | Reference |
|---|---|---|
| Absorption Site | Small intestinal mucosa | drugbank.comnih.gov |
| Mechanism | Passive Diffusion | drugbank.comnih.gov |
| Key Facilitators | Bile salts are essential for diffusion across the intestine wall. | drugbank.comnih.gov |
| Plasma Protein Binding | Binds to serum albumin for transport to the liver. | drugbank.com |
Hepatic Metabolism Pathways
The liver is the central organ for the metabolism of this compound. drugbank.com Here, it undergoes biotransformation to facilitate its eventual elimination from the body.
Glucuronide Conjugation as a Primary Metabolic Route
The principal metabolic pathway for this compound in the liver is glucuronide conjugation. drugbank.com This is a common phase II metabolic reaction where a glucuronic acid moiety is attached to the substrate, a process catalyzed by UDP-glucuronosyltransferase enzymes. wikipedia.org This conjugation significantly increases the water solubility of the compound, transforming it into a more hydrophilic metabolite known as a glucuronide. wikipedia.org The metabolic processing of ipodate via glucuronidation follows the same pathway as that of endogenous substances like bilirubin (B190676). drugbank.com This transformation is a key step that prepares the compound for excretion. wikipedia.orgnih.gov
Release of Iodine during Metabolism
A significant consequence of the metabolism of this compound is the release of iodine into the systemic circulation. wikipedia.org this compound has a high iodine content; for instance, a 500 mg dose contains approximately 308 mg of iodine. karger.com As the parent compound is broken down in the liver, this inorganic iodine is liberated. wikipedia.orgkarger.com This metabolic release of iodine is directly linked to some of the compound's secondary effects, particularly its influence on thyroid hormone metabolism. karger.comcohlife.org
Table 2: Hepatic Metabolism of this compound
| Metabolic Process | Description | Reference |
|---|---|---|
| Primary Pathway | Glucuronide conjugation in the liver. | drugbank.com |
| Enzyme Family | UDP-glucuronosyltransferases (UGTs). | wikipedia.org |
| Metabolic Byproduct | Inorganic iodine is released into circulation. | wikipedia.orgkarger.com |
| Result of Conjugation | Forms a more water-soluble glucuronide metabolite, facilitating excretion. | wikipedia.org |
Excretion Routes and Proportions
Following hepatic metabolism, the water-soluble glucuronide metabolites of ipodate are efficiently eliminated from the body through two primary routes. drugbank.comnih.gov The major pathway of excretion is through the biliary system. drugbank.com The metabolites are readily excreted into the bile, which then flows to the gallbladder and is ultimately eliminated in the feces. drugbank.comnih.gov This route accounts for the majority of the drug's clearance. The secondary route of elimination is via the kidneys, where the metabolites are filtered from the blood and excreted in the urine. drugbank.comnih.gov
Studies have quantified the contribution of each excretion pathway, providing a clear picture of the compound's clearance from the body.
Table 3: Excretion of this compound Metabolites
| Excretion Route | Proportion of Eliminated Dose | Reference |
|---|---|---|
| Biliary (Fecal) | ~65% | drugbank.comnih.gov |
| Renal (Urinary) | ~35% | drugbank.comnih.gov |
Biliary Excretion and Enterohepatic Circulation
The metabolites of ipodate are primarily eliminated from the body through the biliary system. drugbank.com Following conjugation in the liver, these metabolic products are excreted into the bile. drugbank.com The bile then flows into the gallbladder for storage before being released into the small intestine. drugbank.com This process of excretion from the liver into the bile, followed by passage into the small intestine, and subsequent reabsorption and return to the liver is known as enterohepatic circulation. wikipedia.org Approximately 65% of the administered dose of ipodate is eliminated via this biliary pathway, ultimately being excreted in the feces. drugbank.com
Studies in dogs have shown that the maximum rate of biliary excretion of sodium ipodate can be influenced by the rate of bile salt infusion. nih.gov For instance, with a low taurocholate infusion, the maximum biliary excretion rate of sodium ipodate was found to be 1.472 μmoles per minute per kg. nih.gov This rate was significantly higher than that of sodium tyropanoate and iopanoic acid under similar conditions. nih.gov However, with a high taurocholate infusion, there was no significant difference in the maximum biliary excretion rates among the three contrast agents. nih.gov Sodium ipodate was also observed to increase canalicular bile flow. nih.gov
| Compound | Maximum Biliary Excretion Rate (μmoles/min/kg) |
|---|---|
| Sodium Ipodate | 1.472 |
| Sodium Tyropanoate | 0.956 |
| Iopanoic Acid | 0.671 |
Renal Excretion Contributions
While the majority of this compound is eliminated through the biliary system, the kidneys also play a role in its excretion. drugbank.com Approximately 35% of the administered dose is eliminated by the kidneys through urinary excretion. drugbank.com The process of glucuronidation in the liver makes the ipodate metabolites more water-soluble, which facilitates their elimination from the body via urine or feces. wikipedia.org
| Excretion Route | Percentage of Eliminated Dose |
|---|---|
| Biliary Excretion (Feces) | 65% |
| Renal Excretion (Urine) | 35% |
Influences on Metabolic Clearance Rates of Thyroid Hormones
This compound significantly influences the metabolic clearance rates of thyroid hormones. karger.com Its primary mechanism of action in this regard is the inhibition of the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). karger.comwikipedia.org This is achieved by inhibiting the enzyme 5'-monodeiodinase type I and II. drugbank.com This inhibition leads to a rapid and marked decrease in serum T3 concentrations. cohlife.org
In patients with Graves' disease, treatment with sodium ipodate resulted in a significant decrease in serum T3 levels within 12 hours of the first dose. cohlife.org While serum T4 concentrations also decrease, the effect is more modest compared to the drop in T3. karger.comcohlife.org This is partly because the inhibition of T4 to T3 conversion also reduces the clearance of T4. cohlife.org Furthermore, ipodate administration leads to a marked increase in the serum concentration of reverse T3 (rT3), which is a result of impaired clearance of this iodothyronine. cohlife.org Following the withdrawal of sodium ipodate, a significant rebound increase in both serum T4 and T3 concentrations has been observed. cohlife.org
| Hormone | Effect of Sodium Ipodate | Mechanism |
|---|---|---|
| Triiodothyronine (T3) | Striking and rapid decrease | Inhibition of peripheral conversion of T4 to T3 |
| Thyroxine (T4) | Modest decrease | Inhibition of T4 to T3 conversion reduces T4 clearance |
| Reverse T3 (rT3) | Marked increase | Impaired clearance of rT3 |
Therapeutic Research Applications of Ipodate Sodium in Endocrine Disorders
Management of Hyperthyroidism
Research has demonstrated that ipodate (B1211876) sodium can rapidly reduce serum concentrations of T3, the most active thyroid hormone, offering a swift method for managing the clinical signs of hyperthyroidism. nih.govcohlife.org The compound's utility stems from its dual action: it directly inhibits the 5'-monodeiodinase enzyme responsible for converting T4 to T3 in peripheral tissues, and the iodine released during its metabolism can temporarily suppress thyroid hormone synthesis and release, a phenomenon known as the Wolff-Chaikoff effect. karger.comdrugbank.comkarger.com This rapid reduction in circulating T3 levels often leads to a prompt improvement in the clinical symptoms of thyrotoxicosis. cohlife.org
Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is a primary focus of research into the therapeutic applications of ipodate sodium. wikipedia.orgncats.io Studies have explored its use both as a long-term treatment and as a preparatory agent for more definitive therapies like thyroidectomy. nih.govnih.gov
This compound has been shown to be highly effective in rapidly lowering serum thyroid hormone levels in patients with Graves' disease. nih.govncats.io A significant decrease in serum T3 is often observed within 24 hours of the initial administration. nih.gov
One study investigating its long-term use in five patients with Graves' hyperthyroidism found that serum T3 decreased by 62% just one day after the first dose and remained within the normal range throughout the treatment period of 23 to 31 weeks. nih.gov The serum T4 concentration also decreased significantly, showing a 43% reduction by day 14 and remaining 41-65% lower than pretreatment levels for the duration of the study. nih.gov
Another comparative study highlighted the potent effect of this compound on T3 levels. In patients with thyrotoxic Graves' disease, a 10-day course of this compound induced a striking and rapid decrease in serum T3 concentration, with a significant drop observed within 12 hours. cohlife.org In contrast, a group treated with a saturated solution of potassium iodide (SSKI) showed a more gradual T3 reduction. cohlife.org While both agents effectively lowered T4 levels, the decrease was more pronounced in the SSKI group. cohlife.org This difference is attributed to this compound's primary action of inhibiting T4 to T3 conversion, which can partially offset the reduction in total T4. cohlife.org
A study comparing a combination therapy of this compound with propylthiouracil (B1679721) (PTU) and propranolol (B1214883) against PTU and propranolol alone demonstrated a significantly greater reduction in the free T3 index in the ipodate group (a 50.2% decrease) compared to the control group (a 20.5% decrease). nih.gov However, there was no significant difference in the reduction of the free T4 index between the two groups. nih.gov
| Study Focus | Key Finding on T3 Levels | Key Finding on T4 Levels | Reference |
|---|---|---|---|
| Long-term Ipodate Treatment | 62% decrease within 24 hours; normalized thereafter. | 43% decrease by day 14; remained 41-65% below baseline. | nih.gov |
| Ipodate vs. Potassium Iodide (SSKI) | Rapid and profound decrease within 12 hours. | Modest decrease, less than with SSKI. | cohlife.org |
| Combination Therapy (Ipodate + PTU/Propranolol) | 50.2% decrease in free T3 index. | No significant difference compared to control (18.5% vs 14.5% decrease). | nih.gov |
| Pre-thyroidectomy Preparation | Plasma T3 decreased from 4.90 nmol/l to 1.70 nmol/l in 4 days. | Data not specified. | nih.govkarger.com |
The rapid biochemical changes induced by this compound translate into notable clinical improvements for patients with hyperthyroidism. The amelioration of clinical symptoms and signs of thyrotoxicosis is a frequently reported outcome, directly linked to the sharp decline in serum T3 concentrations. karger.comcohlife.org
In a long-term study, all patients experienced a marked gain in body weight, a clinical indicator of reversing the hypermetabolic state of hyperthyroidism. nih.gov Similarly, in a prospective study comparing this compound with methimazole (B1676384), the decrease in heart rate in patients treated with this compound was comparable to that observed in patients treated with methimazole alone, demonstrating its efficacy in controlling cardiovascular symptoms. cohlife.org These findings suggest that by blocking the effects of thyroid hormones at the peripheral tissue level, ipodate therapy can effectively control the severe symptoms of thyrotoxicosis. nih.gov
While this compound demonstrates rapid and potent short-term effects, its long-term efficacy as a sole treatment for Graves' disease is a subject of considerable debate, with research indicating high recurrence rates. nih.gov
One study followed 12 patients treated only with this compound. While all patients saw their free T3 values normalize within 7 days, 58% of them relapsed with recurrent hyperthyroidism between 14 and 42 days of continued therapy. nih.gov In contrast, 42% of patients remained euthyroid for the full 22 months of treatment, with only one of them experiencing a recurrence after the drug was stopped. nih.gov The study concluded that prolonged administration is associated with a high rate of relapse and may lead to a poor response to subsequent treatment with methimazole. nih.gov
Another prospective study found that long-term treatment with this compound was of "little value," as the reduction in thyroid hormone levels was often temporary. cohlife.org The drug had to be discontinued (B1498344) in most patients due to persistent or recurrent hyperthyroidism. cohlife.org Some case reports have even documented the development of severe, resistant hyperthyroidism during treatment with this compound, suggesting it may not be suitable for long-term use in all patients. researchgate.net
Despite these challenges, one study did find long-term use (23-31 weeks) to be clinically feasible in a small group of five patients, with one patient remaining euthyroid for four months after discontinuation without further treatment. nih.gov However, the general consensus from available research points towards a high likelihood of hyperthyroidism recurrence following the cessation of long-term this compound therapy. nih.govcohlife.org The typical recurrence rate for Graves' disease after discontinuing traditional antithyroid drugs is already high, around 50-70%, and this compound does not appear to offer an advantage in this regard. thyroid.org
Use in Subacute Thyroiditis
Subacute thyroiditis is an inflammatory thyroid condition that causes a transient hyperthyroid phase due to the release of preformed thyroid hormone from the damaged gland. medscape.com Research suggests this compound is a safe and effective agent for managing the hyperthyroid symptoms associated with this condition. nih.gov
In a study of five patients with typical features of subacute thyroiditis, treatment with this compound led to a prompt normalization of serum T3 and an improvement in clinical symptoms. nih.govoup.com Because the hyperthyroidism in subacute thyroiditis is destructive rather than synthetic, agents like this compound that inhibit the conversion of T4 to the more active T3 are particularly useful. medscape.commedscape.com Studies have shown that oral ipodate can lead to an almost complete resolution of symptoms within three days in patients with severe destruction-induced thyrotoxicosis from various forms of thyroiditis. nih.gov This approach, often combined with beta-adrenergic blockade, controls the thyrotoxicosis until the inflammatory process subsides and thyroid function normalizes. nih.gov Some reviews suggest that using oral cholecystography agents may also help prevent the relapse of subacute thyroiditis. nih.gov
Role in Amiodarone-Induced Thyrotoxicosis
Amiodarone-induced thyrotoxicosis (AIT) is a complex form of hyperthyroidism that can occur in patients taking the antiarrhythmic drug amiodarone (B1667116), which is itself rich in iodine. wikipedia.orgccjm.org AIT is broadly classified into two types: Type I, which occurs in patients with underlying thyroid disease and involves increased hormone synthesis, and Type II, a destructive thyroiditis where preformed hormones are released from a damaged thyroid gland. ccjm.orgnih.gov
Iodinated contrast agents like ipodate and iopanoic acid have been studied as a treatment for Type II AIT. oup.com Their mechanism is particularly suited to Type II AIT, as they inhibit the deiodinase activity that converts T4 to T3, thus reducing the impact of the hormone release. oup.comnih.gov A prospective, randomized study compared the efficacy of iopanoic acid to glucocorticoids in treating Type II AIT. oup.com The study found that both treatments were effective in restoring euthyroidism. This suggests that iodinated contrast agents can be a viable therapeutic option for this specific, drug-induced form of destructive thyroiditis. oup.com
Investigational Use in Thyroid Storm Management
This compound has been explored as an adjunctive therapy in the management of thyroid storm, a life-threatening exacerbation of hyperthyroidism. Although not approved by the FDA for this indication, its mechanism of action offers a multifaceted approach to rapidly reduce circulating thyroid hormone levels. wikipedia.org The primary therapeutic benefit of this compound in this critical setting lies in its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically potent triiodothyronine (T3). wikipedia.orgkarger.com This immediate effect helps to lower the metabolic rate and alleviate the severe symptoms associated with thyrotoxicosis.
Furthermore, the metabolism of this compound releases a significant amount of iodine. wikipedia.org This iodine load acutely inhibits the release of pre-formed thyroid hormone from the thyroid gland, a phenomenon known as the Wolff-Chaikoff effect. karger.com The combination of these actions—blocking T4 to T3 conversion and inhibiting hormone release—makes this compound a potent agent for the emergency management of thyroid storm. wikipedia.orgnih.govcohlife.org
Research and clinical observations suggest that the use of iodinated contrast agents like ipodate can be particularly beneficial in severe cases. nih.govmedscape.com Studies have shown that patients treated with this compound, often in conjunction with other standard therapies such as thionamides and beta-blockers, experience a rapid and significant decrease in serum T3 concentrations. cohlife.orgmedscape.com This biochemical improvement is correlated with a notable amelioration of clinical signs and symptoms.
It is important to note that while investigational, the use of this compound in thyroid storm is typically reserved for situations where conventional therapies are insufficient or contraindicated. wikipedia.org Its role is considered part of a comprehensive treatment strategy aimed at stabilizing the patient and addressing the underlying cause of the thyroid crisis.
| Therapeutic Action in Thyroid Storm | Mechanism of this compound |
| Reduction of Active Thyroid Hormone | Inhibits the peripheral conversion of T4 to T3. wikipedia.orgkarger.com |
| Inhibition of Hormone Release | Releases iodine, which blocks the release of hormones from the thyroid gland (Wolff-Chaikoff effect). wikipedia.orgkarger.com |
Preoperative Preparation for Thyroidectomy
This compound has been effectively utilized for the rapid preoperative preparation of patients with Graves' disease undergoing thyroidectomy. karger.comnih.gov The primary goal of preoperative management in hyperthyroid patients is to achieve a euthyroid state to minimize the risk of intraoperative and postoperative complications, such as thyroid storm. oup.com Conventional preparation with thionamides can take several weeks or months. oup.com this compound offers a significantly shorter preparation time, often rendering patients euthyroid within a matter of days. karger.comoup.com
The efficacy of this compound in this context is attributed to its dual action of inhibiting both the peripheral conversion of T4 to T3 and the release of thyroid hormones. karger.comnih.gov Clinical studies have demonstrated that administration of this compound for a short duration before surgery leads to a rapid and marked reduction in serum T3 levels, and to a lesser extent, T4 levels. nih.govoup.comnih.gov
In one study, hyperthyroid patients with Graves' disease treated with this compound for five days showed a significant decrease in plasma T3 levels, allowing for an uneventful thyroidectomy. karger.comnih.gov Another retrospective study of patients prepared with this compound in combination with propylthiouracil and beta-blockers found a significant reduction in both total T3 and free T4 concentrations. nih.gov This rapid biochemical control was associated with glands that were firm and had normal or decreased vascularity upon clinical examination, potentially reducing operative blood loss. nih.gov
The therapeutic outcome at one year post-surgery for patients prepared with this compound has been found to be similar to those prepared with conventional thionamide and potassium iodide regimens. nih.gov However, some research suggests that postoperative subclinical hypothyroidism might be slightly more pronounced in patients prepared with this compound. karger.comnih.gov
| Study Focus | Key Findings | Reference |
| Safety and Efficacy in Graves' Disease | This compound (500 mg daily for 5 days) effectively and safely prepared patients for thyroidectomy, with a significant decrease in plasma T3 levels. | karger.comnih.gov |
| Combined Preoperative Therapy | This compound (500 mg twice daily for 3 days) with propylthiouracil and beta-blockers significantly reduced total T3 and free T4 concentrations. | nih.gov |
| Rapid Euthyroidism | A combination protocol including an iodinated radiographic contrast agent like ipodate rapidly lowered serum T3 values, with most patients achieving normal levels within 4 days. | oup.com |
Veterinary Endocrinological Research: Feline Hyperthyroidism
This compound has been investigated as an alternative medical treatment for feline hyperthyroidism, particularly in cats that cannot tolerate standard therapies like methimazole or are not candidates for surgery or radiotherapy. avma.orgresearchgate.net The research in this area has explored the efficacy and safety of ipodate in managing the clinical and biochemical signs of this common feline endocrinopathy.
The mechanism of action in cats is similar to that in humans, primarily involving the inhibition of the peripheral conversion of T4 to T3. dvm360.com Studies have shown that ipodate administration in hyperthyroid cats can lead to a decrease in serum T3 concentrations, an increase in body weight, and a reduction in heart rate, all indicative of an improvement in the hyperthyroid state. avma.orgresearchgate.net
One prospective study involving 12 hyperthyroid cats treated with ipodate demonstrated that 8 of the cats responded favorably to the treatment. researchgate.net In these responders, there was a significant decrease in mean serum T3 concentration and heart rate, accompanied by an increase in mean body weight. researchgate.net Notably, serum T4 concentrations remained elevated in all cats, highlighting the compound's primary effect on T3 conversion rather than on thyroid hormone synthesis. researchgate.net Importantly, no adverse clinical or hematological effects attributable to ipodate were reported in this study. researchgate.net
However, the response to ipodate can be variable, and cats with more severe hyperthyroidism may be less likely to respond. avma.orgdvm360.com Furthermore, the therapeutic effect may be transient in some cases. nih.gov Research with the related compound, iopanoic acid, suggests that while it can be beneficial for acute management, it may not be suitable for long-term control. nih.govblogspot.com Although ipodate is no longer available, this line of research has been valuable in exploring alternative therapeutic pathways for feline hyperthyroidism. dvm360.comnih.gov
| Study Parameter | Responder Group (8 cats) | Non-Responder Group (4 cats) |
| Mean Body Weight | Increased | Decreased |
| Mean Heart Rate | Decreased | No significant change |
| Mean Serum T3 Concentration | Decreased | No significant change |
| Mean Serum T4 Concentration | Remained High | Remained High |
Data adapted from a prospective study on the use of ipodate in 12 hyperthyroid cats. researchgate.net
Comparative Efficacy and Safety Studies of Ipodate Sodium
Comparison with Thionamides (e.g., Methimazole (B1676384), Propylthiouracil)
Thionamides, such as methimazole and propylthiouracil (B1679721) (PTU), are standard treatments for hyperthyroidism. mdpi.com They work by inhibiting the synthesis of thyroid hormones. mdpi.com Ipodate (B1211876) sodium, however, primarily acts by inhibiting the peripheral conversion of the primary thyroid hormone, thyroxine (T4), into the more potent triiodothyronine (T3). wikipedia.orge-lactancia.org
Studies have consistently demonstrated that ipodate sodium leads to a more rapid reduction in serum T3 levels compared to thionamides.
In one study, a single dose of this compound resulted in a 62% decrease in serum T3 within 24 hours, with levels remaining in the normal range throughout the treatment period. nih.gov The decrease in serum T4 was slower, showing a 20% reduction at 24 hours and a 43% reduction after 14 days. nih.gov
Another comparative study found that this compound treatment led to a 58% decrease in serum T3 within 24 hours, which was significantly greater than the 23% reduction seen with propylthiouracil (PTU) in the same timeframe. oup.com
When combined with methimazole (MMI), this compound resulted in a significantly faster and greater decrease in serum T3 concentrations and heart rate compared to MMI alone or MMI combined with a saturated solution of potassium iodide (SSKI). nih.gov In the MMI with this compound group, serum T3 levels normalized in all patients by the fourth day of treatment. nih.gov
In a study comparing this compound to PTU over 21 days, the fall in serum T3 and the rise in reverse T3 (rT3) were significantly greater in the ipodate group. oup.com While the decreases in serum T4 levels were similar between the two groups, the clinical improvements, such as decreased pulse rate and increased body weight, were observed earlier with ipodate. oup.com
| Treatment Group | Timeframe | Mean % Decrease in Serum T3 | Mean % Decrease in Serum T4 | Reference |
| This compound | 24 hours | 62% | 20% | nih.gov |
| This compound | 14 days | - | 43% | nih.gov |
| This compound | 24 hours | 58% | 20% | oup.com |
| Propylthiouracil (PTU) | 24 hours | 23% | No significant change | oup.com |
| Methimazole (MMI) + this compound | 4 days | Normalized in all patients | - | nih.gov |
While this compound demonstrates a rapid onset of action, its long-term efficacy and remission rates appear to be lower than those of thionamides.
A prospective study comparing long-term treatment with methimazole (MMI) for 12 months to this compound found that all eight patients on MMI alone became euthyroid, with seven remaining in remission for at least six months after discontinuation. nih.gov In contrast, only two of the ten patients treated with this compound alone became euthyroid and maintained it during therapy. nih.govresearchgate.net
Another study reported that while this compound was effective in the short-term (3 months) at reducing serum T3 and heart rate, it was not considered useful for the long-term treatment of Graves' hyperthyroidism. cohlife.org
Relapse of hyperthyroidism is common after discontinuing this compound. drugbank.com One study noted a high recurrence rate of hyperthyroidism with this compound therapy for Graves' disease. e-lactancia.org In contrast, thionamides can lead to remission in a significant number of patients, although relapse can still occur in up to 50% of initial responders. aafp.org
The use of this compound can influence the effectiveness of subsequent treatments, particularly radioiodine therapy.
Studies have shown that thyroid radioiodine uptake (RAIU) can return to pre-treatment levels as early as seven days after discontinuing long-term this compound therapy. nih.govoup.com This suggests that the use of this compound does not preclude subsequent treatment with radioactive iodine (¹³¹I). nih.govoup.comwikipedia.org
However, the large iodine load from this compound can interfere with the efficacy of thionamides if they are used afterward. One study observed that the decrease in serum T4 and T3 concentrations with MMI was much slower in patients previously treated with this compound. cohlife.org
In preparation for thyroidectomy, patients treated with this compound had a similar therapeutic outcome one year post-surgery compared to those prepared with thionamides and potassium iodide. nih.govkarger.com However, the this compound group showed a more pronounced transient increase in thyroid-stimulating hormone (TSH) levels postoperatively, suggesting a more significant, albeit temporary, hypothyroidism. nih.govkarger.com
Comparison with Other Iodinated Radiographic Contrast Agents (e.g., Iopanoic Acid)
This compound and iopanoic acid are structurally similar oral cholecystographic agents that both inhibit the peripheral conversion of T4 to T3. wikipedia.orgoup.com
Both compounds are potent inhibitors of 5'-deiodinase enzymes, which are responsible for the T4 to T3 conversion in various tissues, including the thyroid, liver, and heart. wikipedia.org
Studies on iopanoic acid have shown similar effects to this compound, with a rapid decrease in serum T3 levels. oup.comsnmjournals.org However, long-term treatment with iopanoic acid as a single agent for Graves' hyperthyroidism was found to be effective in only a small percentage of patients. oup.com
While both have been used to manage hyperthyroidism, iopanoic acid has also been discontinued (B1498344) for this indication in the United States. wikipedia.org One study in cats suggested that iopanoic acid might be beneficial for acute management but is not suitable for long-term control of hyperthyroidism. nih.gov
Combination Therapy Research
This compound has been studied in combination with thionamides, often showing an additive effect in rapidly controlling hyperthyroidism.
The combination of this compound with propylthiouracil (PTU) and propranolol (B1214883) resulted in a significantly greater reduction in the free T3 index compared to PTU and propranolol alone. nih.gov
Similarly, combining this compound with methimazole (MMI) was more effective in rapidly lowering serum T3 and heart rate than MMI alone or with potassium iodide. nih.gov
In cases of severe thyrotoxicosis or thyroid storm, combination therapy including this compound is often recommended to achieve rapid stabilization. wikipedia.orge-lactancia.orglitfl.comacutemedjournal.co.uk It is also used in combination with thionamides for patients with amiodarone-induced hyperthyroidism. nih.govoup.com
Reported Clinical Outcomes and Observed Effects on Organ Systems
The primary clinical outcome of this compound administration is a rapid improvement in the symptoms of hyperthyroidism, driven by the swift reduction in serum T3 levels. oup.comavma.org
Thyroid Gland: this compound inhibits the release of pre-stored thyroid hormones. litfl.com The large amount of iodine released from its metabolism can also induce the Wolff-Chaikoff effect, which temporarily inhibits hormone synthesis. karger.comlitfl.com However, the thyroid gland can escape this inhibition over time. litfl.com
Cardiovascular System: A significant decrease in heart rate is a commonly reported clinical effect, occurring in conjunction with the reduction in T3 levels. nih.govcohlife.org
Metabolic System: Patients treated with this compound often experience a notable increase in body weight, reflecting the reversal of the hypermetabolic state. nih.govcohlife.orgoup.com
Pituitary Gland: By blocking the conversion of T4 to T3 in the pituitary, this compound can lead to an increase in serum TSH levels. oup.comoup.com
Liver: this compound inhibits the conversion of T4 to T3 in the liver. litfl.com
Central Nervous System: The drug also inhibits the T4 to T3 conversion in the brain. litfl.com
Effects on Cardiac Function and Metabolism
This compound has demonstrated notable effects on cardiac function and metabolism, primarily through its influence on thyroid hormone activity.
In studies involving patients with hyperthyroidism, treatment with this compound has been associated with a significant decrease in heart rate. cohlife.orgavma.org This effect is attributed to the drug's ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). cohlife.org By reducing T3 levels, this compound can ameliorate some of the cardiac manifestations of hyperthyroidism, such as tachycardia. When added to methimazole, sodium ipodate resulted in a more rapid decrease in pulse rate compared to methimazole alone or with potassium iodide. oup.come-apem.org
Research in animal models has provided further insight into the cardioprotective effects of this compound. In rats treated with T4, the administration of this compound was found to abolish T4-induced increases in cardiac weight, mitochondrial alpha-glycerophosphate dehydrogenase (αGPD) activity, and cytosolic ornithine decarboxylase (ODC) activity. nih.gov This suggests that ipodate can lessen or eliminate the direct effects of excess T4 on the heart. nih.gov However, it had no significant effect on cardiac changes induced by T3 administration. nih.gov
Furthermore, studies have shown that this compound can influence cardiac metabolism by altering the deiodination of thyroid hormones within cardiac tissue. It has been shown to inhibit the activity of 3',5'-diiodothyronine (3',5'-T2) to 3'-monoiodothyronine (B31888) monodeiodinating activity in the heart. nih.gov Interestingly, some research suggests that ipodate may enhance T3 effects at a cellular level, a phenomenon not always reflected by standard serum thyroid-stimulating hormone (TSH) monitoring. nih.gov
In cases of acute L-thyroxine overdose in children, thyroid hormone levels were found to correlate with systolic blood pressure, and administration of sodium ipodate led to a decrease in T3 levels. cohlife.orgnih.gov
Interactive Data Table: Effect of this compound on Cardiac Parameters in T4-Treated Rats
| Parameter | T4 Treatment Alone | T4 Treatment with this compound |
| Cardiac Weight | 28% increase | Abolished increase nih.gov |
| αGPD Activity | ~27% increase | Abolished increase nih.gov |
| ODC Activity | ~129% increase | Abolished increase nih.gov |
Hepatic and Renal System Considerations
The liver and kidneys are central to the metabolism and excretion of this compound. oup.comdrugbank.com this compound is primarily conjugated with glucuronic acid in the liver and excreted in the bile, with a smaller portion eliminated by the kidneys. oup.comdrugbank.com
Studies observing hepatic and renal function following the use of this compound for cholecystography have generally shown no significant adverse changes. nih.gov In one study with a high dose, a mild, transient increase in bilirubin (B190676) was noted on day 22, but other liver function tests remained stable. nih.gov Similarly, no significant alterations in renal function tests were observed. nih.gov
However, there is evidence that this compound can influence hepatic T4 metabolism. It has been shown to displace T4 from binding sites in hepatocytes, leading to a temporary increase in serum T4 levels. oup.compsu.edu This is thought to be due to competition for organic anion transport systems within the liver. psu.edu Additionally, this compound inhibits the conversion of T4 to T3 within the liver. cohlife.orgnih.govoup.com
In the context of hypothyroidism, which can itself affect liver and kidney function, it's important to consider the interplay of the disease and any administered medications. Hypothyroidism can lead to reduced cardiac output, potentially affecting renal perfusion and increasing serum urea (B33335) and creatinine (B1669602) levels. medpulse.in
Interactive Data Table: Hepatic and Renal Effects of this compound
| Organ System | Parameter | Observation | Citation |
| Hepatic | Bilirubin | Mild increase on day 22 in one high-dose study | nih.gov |
| T4 Displacement | Displaces T4 from hepatocytes, increasing serum T4 | oup.compsu.edu | |
| T4 to T3 Conversion | Inhibits conversion in the liver | cohlife.orgnih.govoup.com | |
| Renal | Renal Function Tests | No significant changes reported in cholecystography studies | nih.gov |
Hematologic Parameters
The available literature on the specific effects of this compound on hematologic parameters is limited. Most studies focusing on its use in hyperthyroidism have not reported significant adverse hematologic events.
In a study on the use of ipodate in hyperthyroid cats, a complete blood count (CBC) was performed at each evaluation, and no hematologic abnormalities attributable to the treatment were reported. researchgate.net Similarly, a case report of a patient with propylthiouracil-induced agranulocytosis who was subsequently treated with sodium ipodate noted a normal hemoglobin concentration and white cell count (though with an absence of neutrophils due to the prior medication) before starting ipodate. bmj.com
It is important to distinguish the effects of this compound from those of other antithyroid drugs like methimazole and propylthiouracil, which are known to have rare but serious hematologic side effects, including agranulocytosis and thrombocytopenia. avma.orgmdpi.comlitfl.com Studies on this compound have not indicated a similar risk profile. One case of thrombocytopenia has been reported after iopanoic acid, a related compound. oup.com
Interactive Data Table: Hematologic Observations with this compound
| Study Type | Population | Hematologic Findings | Citation |
| Veterinary Study | Hyperthyroid Cats | No reported hematologic abnormalities | researchgate.net |
| Case Report | Human (Post-Propylthiouracil Agranulocytosis) | Normal hemoglobin and total white cell count prior to ipodate | bmj.com |
Thyroid Autoantibody Titers
The influence of this compound on thyroid autoantibody titers in patients with autoimmune thyroid diseases, such as Graves' disease and Hashimoto's thyroiditis, has been a subject of investigation.
In patients with Graves' disease, studies have generally found that long-term administration of this compound does not significantly alter the titers of thyroid autoantibodies. Specifically, no changes were observed in serum thyroglobulin, thyroid microsomal, and TSH-receptor autoantibody titers during ipodate therapy. nih.gov Similarly, another study reported no significant decrease in anti-thyroid peroxidase (AbTPO) antibody levels in patients treated with sodium ipodate. cohlife.org This is in contrast to some other antithyroid treatments that can have a more direct immunomodulatory effect.
In a case of neonatal Graves' disease treated with sodium ipodate, antithyroglobulin and antimicrosomal antibodies were present and their titers decreased progressively. oup.comcapes.gov.br However, this decrease was attributed to the natural clearance of maternal antibodies from the infant's circulation rather than a direct effect of the this compound. oup.comcapes.gov.br
The lack of a significant effect on autoantibody levels suggests that while this compound is effective in controlling the symptoms of hyperthyroidism by inhibiting T4 to T3 conversion, it does not appear to address the underlying autoimmune process in Graves' disease. cohlife.orgnih.gov
Interactive Data Table: Effect of this compound on Thyroid Autoantibodies
| Autoantibody | Disease | Effect of this compound | Citation |
| Thyroglobulin Antibodies | Graves' Disease | No significant change | nih.gov |
| Thyroid Microsomal Antibodies | Graves' Disease | No significant change | nih.gov |
| TSH-Receptor Antibodies | Graves' Disease | No significant change | nih.gov |
| Anti-TPO Antibodies | Graves' Disease | No significant decrease | cohlife.org |
| Antithyroglobulin & Antimicrosomal Antibodies | Neonatal Graves' Disease | Progressive decrease (natural clearance) | oup.comcapes.gov.br |
Investigational Studies and Novel Research Avenues for Ipodate Sodium
Exploration of Non-Thyroidal Effects
While the primary pharmacological action of ipodate (B1211876) sodium is the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3), research is expanding to understand its effects on other physiological systems independent of this pathway. wikipedia.orgnih.gov
Influence on Peripheral Hormone Metabolism Beyond Thyroid
Ipodate sodium's influence extends to the peripheral metabolism of hormones other than those of the thyroid. The liver is a primary site for this activity, where this compound undergoes glucuronide conjugation, a metabolic pathway it shares with bilirubin (B190676). drugbank.comnih.gov This interaction suggests a broader impact on hepatic metabolism. The process involves several steps:
Intestinal Absorption: Ipodate is absorbed in the small intestine, a process facilitated by the presence of bile salts. nih.gov
Hepatic Uptake: The chemical structure of ipodate, specifically the absence of a substituent at position 5 of its tri-iodinated benzene (B151609) ring, allows for preferential uptake by hepatocytes. drugbank.comnih.gov
Metabolism and Excretion: In the liver, it is conjugated with glucuronic acid and then primarily excreted in the bile. drugbank.comnih.gov About 65% of the dose is eliminated via the biliary system in the feces, with the remaining 35% excreted by the kidneys. drugbank.comnih.gov
This metabolic pathway highlights potential interactions with other substances metabolized in the liver, an area for ongoing research. Studies have also noted that drugs like corticosteroids can, similar to ipodate, inhibit the 5'-deiodinase enzyme responsible for T4 to T3 conversion, suggesting overlapping metabolic influences. uobaghdad.edu.iq
Investigation of Cardiac Effects Independent of Thyroid Hormone Levels
There is evidence to suggest that this compound may have direct cardiac effects that are not solely a consequence of altering thyroid hormone levels. avma.org In hyperthyroidism, the heart is subjected to excessive thyroid hormone, leading to a hyperdynamic state. endocrine.org While ipodate's ability to rapidly lower T3 levels contributes to clinical improvement in cardiac symptoms, some research points towards additional, more direct mechanisms. avma.orgoup.com
A key study in an animal model provided compelling evidence for these independent effects. nih.gov In this research, rats were treated with thyroxine (T4) to induce cardiac changes, including increased heart weight (hypertrophy) and elevated levels of several cardiac enzymes. When this compound was administered concurrently with T4, it completely abolished all the measured cardiac effects of T4. nih.gov This was in contrast to other drugs like propylthiouracil (B1679721) (PTU), which curtailed metabolic effects but had little impact on cardiac hypertrophy. nih.gov
Notably, when rats were treated with triiodothyronine (T3) directly, ipodate did not prevent the T3-induced cardiac hypertrophy or changes in key enzymes, even though it did reduce the activity of one specific deiodinase enzyme. nih.gov This suggests that ipodate's protective cardiac effects in the presence of high T4 are primarily due to blocking T4's conversion to T3 within the heart tissue itself, thereby preventing the local actions of T3 that lead to hypertrophy and other changes. nih.gov This points to a tissue-specific effect on hormone metabolism rather than a direct action on cardiac receptors independent of thyroid hormones.
Advanced Mechanistic Elucidation Studies
The primary mechanism of this compound is the potent inhibition of 5'-deiodinase enzymes, which are responsible for the peripheral conversion of T4 to the more active T3. wikipedia.orgnih.govuobaghdad.edu.iq However, advanced research continues to refine this understanding, exploring the nuances of its action on different deiodinase types and cellular transport mechanisms.
Ipodate inhibits both type I (5'DID-1) and type II (5'DID-2) deiodinase enzymes. wikipedia.orgdrugbank.com This inhibition is the cornerstone of its therapeutic effect in hyperthyroidism, leading to a rapid and significant decrease in serum T3 levels, while levels of reverse T3 (rT3), an inactive metabolite, increase markedly. nih.govuobaghdad.edu.iq Studies have shown that ipodate can inactivate approximately 80% of the type II deiodinase in the pituitary and cerebral cortex. drugbank.com
Beyond simple inhibition, research suggests a more complex interaction. In vitro studies using mouse liver microsomes have shown that iopanoic acid, a closely related compound, not only inhibits but also acts as a substrate for type 1 deiodinase. wikipedia.org This implies that the drug itself can be metabolized by the enzyme it targets. Furthermore, studies have investigated ipodate's interaction with thyroid hormone receptors. While some early in vitro work suggested competitive inhibition of T3 binding to liver nuclear receptors, subsequent in vivo research indicated this is not a prominent mechanism for its therapeutic effects. oup.comncats.io
The transport of ipodate into cells is another area of investigation. Its lipophilic nature facilitates passage across the gastrointestinal mucosa. drugbank.com Its uptake into liver cells is preferential due to its chemical structure. nih.gov The transport of thyroid hormones into target cells is a regulated process, and there is evidence that oral cholecystographic agents like ipodate can alter cellular T4 transport. oup.comeur.nl The exact mechanisms of its transport and how it might interfere with the transport of thyroid hormones at the plasma membrane are subjects for further study. eur.nl
The table below outlines the established and investigational mechanisms of action for this compound.
Interactive Data Table: Mechanistic Actions of this compound
| Mechanism | Description | Key Evidence | Reference |
|---|---|---|---|
| Primary Mechanism | |||
| Inhibition of 5'-Deiodinase | Potently inhibits type I and type II 5'-deiodinase enzymes, blocking the conversion of T4 to T3 in peripheral tissues (liver, kidney, heart, etc.). wikipedia.orgdrugbank.com | Rapid decrease in serum T3 and increase in reverse T3 (rT3) in both euthyroid and hyperthyroid subjects. nih.govuobaghdad.edu.iqoup.com | wikipedia.org, uobaghdad.edu.iq, nih.gov, drugbank.com, oup.com |
| Advanced/Investigational Mechanisms | |||
| Interaction with Nuclear Receptors | Competitively inhibits T3 binding to liver nuclear receptors in vitro at high concentrations. oup.com | In vivo studies suggest this is not a significant mechanism of action for attenuating T3 effects. oup.comncats.io | ncats.io, oup.com |
| Inhibition of Hormone Release | The iodine released during ipodate metabolism can inhibit the release of hormones from the thyroid gland itself. avma.orgcohlife.org | A decrease in serum T4 levels is observed in hyperthyroid patients, contrary to the increase seen in euthyroid subjects. oup.com | avma.org, oup.com, cohlife.org |
| Alteration of Cellular Transport | The chemical structure facilitates uptake into hepatocytes. nih.gov May interfere with the transport of thyroid hormones across the cell membrane. oup.comeur.nl | Preferential uptake by the liver is known. nih.gov Further in vivo studies are needed to confirm the impact on hormone transport. eur.nl | nih.gov, oup.com, eur.nl |
Continued research into these advanced mechanisms is essential for a complete understanding of this compound's pharmacological profile and for identifying new therapeutic applications.
Drug Interactions and Pharmacological Considerations of Ipodate Sodium
Interactions Affecting Thyroid Hormone Metabolism
The primary pharmacological effect of ipodate (B1211876) sodium is its ability to modulate thyroid hormone levels. This action can be influenced by or can influence other agents that also affect thyroid physiology.
Synergistic or Antagonistic Effects with Other Thyroid-Modulating Agents
Ipodate sodium can exhibit synergistic effects when used in combination with other drugs that target different aspects of thyroid hormone synthesis and metabolism.
Propylthiouracil (B1679721) (PTU): When this compound is administered alongside propylthiouracil, a thionamide that inhibits thyroid hormone synthesis, a synergistic effect is observed. PTU also possesses a weak inhibitory effect on the peripheral conversion of T4 to T3. drugs.com The addition of this compound, a potent inhibitor of this conversion, to a regimen of PTU and propranolol (B1214883) results in a significantly greater and more rapid reduction in serum T3 levels than with PTU and propranolol alone. drugs.comncats.iodrugbank.com In one study, the combination therapy led to a mean decrease of 50.2% in the free T3 index, compared to a 20.5% decrease in the control group receiving only PTU and propranolol. drugbank.com This enhanced effect is attributed to the dual mechanism of action: PTU reduces the production of thyroid hormones, while this compound blocks the conversion of the existing T4 to the more potent T3. drugs.com
| Treatment Group | Mean Decrease in Free T3 Index (%) | Statistical Significance (P-value) |
|---|---|---|
| This compound + Propylthiouracil + Propranolol | 50.2 ± 3.1 | < 0.001 |
| Propylthiouracil + Propranolol (Control) | 20.5 ± 4.4 |
Potassium Iodide (SSKI): Both this compound and saturated solution of potassium iodide (SSKI) are effective in rapidly decreasing serum concentrations of free T4 and free T3 in patients with Graves' disease. wikipedia.orgnih.gov While both treatments lead to a significant reduction in thyroid hormone levels, studies have shown that the decrease in serum free T3 concentrations is significantly lower in patients treated with sodium ipodate compared to those treated with SSKI. wikipedia.orgnih.gov This suggests that while both are effective, this compound's potent inhibition of T4 to T3 conversion provides an additional mechanism for lowering the most active thyroid hormone. However, long-term monotherapy with this compound has been associated with a high rate of hyperthyroidism recurrence, and subsequent treatment with methimazole (B1676384) may be less effective. nih.gov
Interactions with Beta-Adrenergic Antagonists
Beta-adrenergic antagonists, such as propranolol, are commonly used to manage the adrenergic symptoms of hyperthyroidism, including palpitations, tremors, and anxiety. drugs.com
Propranolol: The co-administration of this compound and propranolol is a well-documented and clinically beneficial interaction. drugs.comncats.iodrugbank.com Propranolol effectively controls the sympathomimetic signs of thyrotoxicosis, while this compound addresses the underlying issue of excessive T3 levels by inhibiting its production from T4. drugs.com This combination provides rapid symptomatic relief and a swift reduction in the metabolic effects of hyperthyroidism. ncats.io Studies have demonstrated that the addition of this compound to a regimen of propylthiouracil and propranolol leads to a more profound decrease in serum T3 levels than the thionamide and beta-blocker alone. drugs.comdrugbank.com
Interactions with Glucocorticoids
Glucocorticoids, like dexamethasone (B1670325), can also inhibit the peripheral conversion of T4 to T3, although to a lesser extent than this compound.
Dexamethasone: The combination of dexamethasone and sodium ipodate has been studied in patients with Graves' disease. nih.gov Research indicates that when administered together, these two agents produce a more significant and rapid decrease in serum T3 concentrations than when either drug is used alone. This suggests a synergistic interaction, as both drugs inhibit the 5'-deiodination of T4, albeit through potentially different mechanisms. nih.gov This combination may be particularly useful in severe cases of hyperthyroidism or thyroid storm where a rapid reduction in T3 levels is critical.
Interactions with Amiodarone (B1667116)
Amiodarone is an iodine-rich antiarrhythmic drug that shares some pharmacological properties with this compound, which can lead to complex interactions.
Amiodarone: Both amiodarone and this compound are potent inhibitors of the peripheral conversion of T4 to T3. nih.gov This shared mechanism can lead to an additive effect on reducing T3 levels. However, the interaction is complex due to the high iodine content of both compounds. Amiodarone itself can induce thyroid dysfunction, including both hypothyroidism and thyrotoxicosis (Amiodarone-Induced Thyrotoxicosis - AIT). nih.gov The large amount of iodine released from amiodarone can interfere with the therapeutic effects of other thyroid-modulating agents and can complicate the management of thyroid disorders. While a direct clinical study on the combined use of this compound and amiodarone is not extensively documented, their similar effects on T4 to T3 conversion and iodine content suggest a potential for additive effects and an increased risk of iodine-induced thyroid dysfunction. A study in rats suggested that the hypothyroid-like effects of amiodarone on the heart are not solely due to the inhibition of intracellular T3 generation, indicating that the two drugs may have differing effects on cardiac tissue despite their similar impact on deiodinase activity. nih.gov
Other Documented Pharmaceutical Interactions
Beyond its interactions with thyroid-modulating agents, this compound can interact with other medications, primarily affecting their absorption.
Cholestyramine: Cholestyramine is a bile acid sequestrant used to lower cholesterol levels. It works by binding to bile acids in the intestine, preventing their reabsorption. nih.gov Because this compound is absorbed from the gastrointestinal tract, the concurrent administration of cholestyramine can significantly reduce its absorption, thereby diminishing its therapeutic efficacy. drugs.com Cholestyramine can bind to a wide range of drugs in the gut, and it is generally recommended to administer other medications at least one hour before or four to six hours after cholestyramine to avoid this interaction. drugbank.com
Other Radiocontrast Agents: The use of this compound with other radiocontrast agents is generally not recommended due to the potential for additive or synergistic adverse effects, particularly on renal function. Therapeutic duplication, the use of multiple agents from the same therapeutic class, can increase the risk of toxicity.
Methodological Approaches in Ipodate Sodium Research
Clinical Trial Designs and Methodologies
The investigation of ipodate (B1211876) sodium's therapeutic potential, particularly in the context of thyroid disorders, has been approached through a variety of clinical trial designs. These studies have been crucial in elucidating its efficacy and mechanism of action.
Retrospective and Prospective Study Designs
Both retrospective and prospective study designs have been employed to evaluate the effects of ipodate sodium. Retrospective studies have analyzed existing patient data to identify trends and outcomes associated with this compound use. For instance, a retrospective review of patients with subacute thyroiditis who received oral cholecystography agents, including sodium ipodate, showed a reduction in hyperthyroidism symptoms and recurrence rates. dovepress.comdovepress.com Another retrospective study involving children and adolescents with Graves' disease compared treatment with an antithyroid drug (ATD) alone to a combination of ATD and Lugol's solution, providing insights into the comparative efficacy of different iodine-containing compounds. e-apem.org
Prospective studies, on the other hand, are designed to collect data forward in time from the initiation of the study. A prospective, randomized, open-label study was conducted to assess the sources of triiodothyronine (T3) in hyperthyroidism by treating patients with propylthiouracil (B1679721) (PTU) alone or in combination with potassium iodide or sodium ipodate. patsnap.com Another prospective case series evaluated the efficacy and safety of ipodate in treating hyperthyroidism in cats, monitoring clinical signs, body weight, heart rate, and serum hormone concentrations at regular intervals. avma.org A prospective study also compared the long-term effects of methimazole (B1676384) versus sodium ipodate in the treatment of hyperthyroid Graves' disease. nih.gov
Controlled and Comparative Clinical Trials
Controlled clinical trials have been fundamental in establishing the therapeutic profile of this compound. These trials often compare this compound to a placebo, a standard treatment, or another active compound.
In a controlled clinical trial, patients with Graves' disease were treated with either sodium ipodate or potassium iodide, demonstrating that sodium ipodate led to a significantly greater decrease in serum free T3 concentrations. nih.govcohlife.org Another study compared three treatment regimens for the rapid control of thyrotoxicosis in Graves' disease: methimazole (MMI) alone, MMI with sodium ipodate, and MMI with a saturated solution of potassium iodide (SSKI). nih.govcohlife.org This trial found that the combination of MMI and sodium ipodate was more effective in reducing serum T3 levels and heart rate. nih.govcohlife.org
Comparative studies have also been crucial. For example, the effects of sodium ipodate were compared to propylthiouracil (PTU) in the early treatment of hyperthyroidism, showing that sodium ipodate resulted in a more significant decrease in serum T3 and T4 levels in the initial phase of treatment. researchgate.netoup.com Similarly, a double-blind study compared locetamic acid and sodium ipodate for oral cholecystography in a large patient cohort, evaluating parameters like contrast density and visualization of the common bile duct. nih.gov
Preclinical Research Models and Techniques
Preclinical research has provided a foundational understanding of this compound's mechanisms of action before its application in human subjects. Animal models have been instrumental in this regard.
Rodent Models: Rats have been frequently used to study the effects of this compound on thyroid hormone metabolism. For instance, studies in rats have demonstrated that ipodate inhibits the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3). oup.com
Canine Models: Dogs have been used in pharmacokinetic studies and to evaluate the biliary excretion of this compound. avma.org
Feline Models: Cats with naturally occurring hyperthyroidism have served as a clinical model to investigate the efficacy and safety of ipodate for treating this condition. avma.org In one study, cats with experimentally induced hyperthyroidism were treated with ipodate, which led to a marked reduction in serum T3 concentration and an increase in body weight. avma.org
Amphibian Models: Xenopus laevis tadpoles, whose metamorphosis is dependent on thyroid hormones, have been used to study the inhibitory effects of ipodate on deiodinase enzymes, which are responsible for the conversion of T4 to T3.
These preclinical studies often involve techniques such as inducing specific disease states (e.g., hyperthyroidism) and administering the compound to observe its physiological and biochemical effects. avma.org
Biochemical and Hormonal Assays for Thyroid Function Assessment
The primary hormones measured include:
Thyroxine (T4): Total and free T4 (FT4) levels are measured to assess the total amount of the primary hormone produced by the thyroid gland and the unbound, biologically active fraction, respectively. nih.govcohlife.orgnih.gov
Triiodothyronine (T3): Total and free T3 (FT3) levels are crucial for determining the extent of peripheral conversion from T4 and the concentration of the most potent thyroid hormone. nih.govcohlife.orgnih.gov
Reverse T3 (rT3): Measurement of rT3 is particularly important in this compound research as the compound is known to increase its levels by inhibiting the deiodination of T4 to T3. oup.com
Thyroid-Stimulating Hormone (TSH): TSH levels are measured to evaluate the pituitary gland's response to changes in circulating thyroid hormone levels. nih.govsnmjournals.orguniud.it
These hormones are typically quantified using highly sensitive and specific methods such as:
Radioimmunoassay (RIA): A traditional and widely used method for measuring hormone concentrations. snmjournals.org
Immunoradiometric Assay (IRMA): Another sensitive immunoassay technique. snmjournals.org
Electrochemiluminescence Immunoassay (ECLIA): A modern, highly sensitive method used in many automated laboratory platforms. sintmaria.be
In addition to hormone levels, some studies also measure thyroid autoantibodies, such as thyroid microsomal and TSH-receptor autoantibodies, to assess the autoimmune component of diseases like Graves' disease. nih.gov
Assessment of Clinical Endpoints and Outcome Measures
The evaluation of this compound's efficacy in clinical trials relies on the assessment of a variety of clinical endpoints and outcome measures. These can be broadly categorized into biochemical and clinical outcomes.
Biochemical Endpoints: The primary biochemical endpoints in most studies are the changes in serum concentrations of thyroid hormones and TSH. nih.govcohlife.org Normalization of these hormone levels is a key indicator of therapeutic success. nih.gov For example, a significant decrease in serum FT3 and FT4 levels is a commonly reported outcome. nih.govcohlife.org
Clinical Endpoints: Clinical endpoints focus on the symptomatic improvement of the patient. These can include:
Changes in clinical signs and symptoms: This involves monitoring for the resolution of hyperthyroid symptoms such as tachycardia, tremors, and weight loss. avma.orgsnmjournals.org
Heart rate: A reduction in heart rate is a significant clinical outcome measure, particularly in hyperthyroid patients. avma.orgnih.govnih.gov
Body weight: Changes in body weight are monitored as an indicator of metabolic status. avma.orgnih.gov
Recurrence of hyperthyroidism: In long-term studies, the rate of relapse after discontinuation of treatment is a critical outcome measure. dovepress.comdovepress.comnih.gov
The following table provides an example of how research findings on clinical endpoints are often presented:
| Study Design | Compound(s) Tested | Key Biochemical Outcome | Key Clinical Outcome | Duration |
| Comparative Clinical Trial | Sodium Ipodate vs. Potassium Iodide | Greater decrease in serum FT3 with Sodium Ipodate nih.govcohlife.org | Not specified | 10 days nih.govcohlife.org |
| Combination Therapy Trial | Methimazole (MMI) vs. MMI + Sodium Ipodate vs. MMI + SSKI | MMI + Sodium Ipodate led to a significantly greater decrease in serum T3 nih.gov | MMI + Sodium Ipodate led to a greater decrease in heart rate nih.gov | 10 days nih.gov |
| Long-term Monotherapy Trial | Sodium Ipodate | Normalization of serum T3 and T4 within a week | High relapse rate (58%) after discontinuation | Up to 42 days post-treatment |
| Prospective Case Series (Feline) | Ipodate | Reduction in serum T3 concentration avma.org | Improvement in clinical signs, changes in body weight and heart rate avma.org | 14 weeks avma.org |
Historical Perspectives and Evolution of Ipodate Sodium Research
Early Development, Regulatory Approvals, and Discontinuation
Ipodate (B1211876) sodium, also known as sodium iopodate, was first developed as a cholecystographic agent, a type of contrast medium used to visualize the gallbladder and biliary tract in X-ray imaging. drugbank.comdrugbank.com Its structure, a tri-iodinated benzene (B151609) ring, provided the radiopaque properties necessary for this diagnostic application. drugbank.comdrugbank.com Developed by Bracco, ipodate sodium received its initial approval from the U.S. Food and Drug Administration (FDA) on March 15, 1962. drugbank.comnih.gov The salt form, sodium ipodate, was marketed under trade names such as Oragrafin. wikipedia.org
Despite its initial application, this compound was later discontinued (B1498344) for use as a radiocontrast agent in the United States and Canada. drugbank.comnih.gov Although Schering AG submitted an application for ipodate on September 22, 1981, it currently holds an inactive status. drugbank.comnih.gov The reasons for its discontinuation as a primary imaging agent are not extensively detailed in the provided search results, but the focus of research and clinical application clearly shifted over time.
Scientific Discoveries Leading to Repurposing for Thyroid Disorders
The key to the repurposing of this compound lies in its significant and direct effects on thyroid hormone metabolism. nih.gov Scientific investigations revealed that this compound inhibits the peripheral conversion of thyroxine (T4), the less active thyroid hormone, into triiodothyronine (T3), the more potent form. drugbank.comnih.govncats.io This inhibition is achieved by blocking the action of enzymes known as 5'-deiodinases (Type I and Type II). drugbank.comnih.gov This mechanism leads to a rapid decrease in serum T3 levels, often within 24 hours of administration, and a more gradual reduction in serum T4 levels. avma.org
Studies demonstrated that this compound could induce a significant decrease in serum T3 concentrations, with a corresponding increase in reverse T3 (rT3), an inactive metabolite of T4. cohlife.org This profound and rapid effect on thyroid hormone levels sparked interest in its potential therapeutic use for hyperthyroidism, a condition characterized by excessive production of thyroid hormones. drugbank.comncats.ioavma.org Research showed that this compound could be particularly useful in situations requiring a swift reduction in the metabolic effects of thyroid hormones, such as in the preoperative preparation of patients with Graves' disease for thyroidectomy and in the management of thyroid storm. wikipedia.orgnih.govmedscape.com
The following table summarizes key research findings on the effects of this compound on thyroid hormone levels:
| Study Focus | Key Findings |
| Graves' Disease Treatment | In patients with Graves' disease, this compound treatment led to a more rapid and profound decrease in serum T3 concentrations compared to saturated solution of potassium iodide (SSKI). cohlife.org However, a marked rebound increase in both T4 and T3 was observed after withdrawal of this compound. cohlife.org |
| Subacute Thyroiditis | Treatment with this compound in patients with hyperthyroidism due to subacute thyroiditis resulted in a prompt normalization of serum T3 levels and improvement in clinical symptoms. nih.gov |
| Comparison with other treatments | When combined with methimazole (B1676384), sodium ipodate led to a more rapid decrease in T3 levels and pulse rate compared to methimazole alone or with potassium iodide. oup.com |
Shifting Clinical Guidelines and Academic Consensus
The unique mechanism of action of this compound led to its consideration as an alternative or adjunctive therapy for hyperthyroidism, particularly in specific clinical scenarios. wikipedia.orgavma.org However, it was never established as a first-line, long-term treatment for common thyroid disorders like Graves' disease. ncats.io
Several factors have influenced the clinical guidelines and academic consensus regarding its use:
Short-Term Efficacy: The rapid reduction in T3 levels made this compound a valuable tool for the acute management of severe hyperthyroidism and for preparing patients for thyroid surgery. nih.govcohlife.org
Lack of Long-Term Control: Studies indicated that the effects of this compound could wane after several months of treatment, with a high rate of recurrence of hyperthyroidism upon discontinuation. avma.orgcohlife.org This "escape" phenomenon limited its utility for chronic management. cohlife.org
Rebound Hyperthyroidism: Abruptly stopping this compound could lead to a significant rebound in thyroid hormone levels. cohlife.org
Availability: The discontinuation of this compound as a radiocontrast agent has made it less readily available for clinical use in managing thyroid disorders. glowm.com
While some older guidelines and clinical reviews acknowledged the potential use of iodinated contrast agents like this compound for specific situations like thyroid storm, they were generally not recommended for routine or long-term therapy. medscape.comaafp.org The American Thyroid Association guidelines have evolved, with a focus on established treatments like antithyroid drugs, radioactive iodine, and surgery. duke.eduthyroid.org The current consensus emphasizes rendering patients euthyroid with antithyroid medications before definitive treatments like surgery. medscape.com Although this compound's role in rapidly lowering T3 is well-documented, its place in modern clinical practice has become limited due to the aforementioned factors.
Conclusion and Future Directions in Ipodate Sodium Research
Summary of Key Academic Contributions
Ipodate (B1211876) sodium, a tri-iodinated benzene (B151609) ring compound, was initially developed and utilized as an oral cholecystographic agent for the radiological visualization of the gallbladder and biliary ducts. drugbank.comdrugbank.com Its high lipid solubility and radiopaque properties, conferred by the iodine atoms, allowed for effective contrast in X-ray imaging. drugbank.comdrugbank.com The compound was approved by the FDA in 1962 but has since been discontinued (B1498344). drugbank.com
Beyond its role as a contrast medium, a significant body of academic research has focused on the extrathyroidal effects of ipodate sodium, particularly its potent inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). drugbank.comwikipedia.org This is achieved through the inhibition of type I and type II 5'-monodeiodinase enzymes. drugbank.com This fundamental discovery led to its investigational use in the management of hyperthyroid states.
Clinical studies have demonstrated that this compound can rapidly reduce serum T3 levels in patients with Graves' disease and other forms of hyperthyroidism, often leading to a swift improvement in clinical symptoms. wikipedia.orgoup.comoup.com Research has also explored its utility in preparing hyperthyroid patients for thyroidectomy, proving to be a safe and effective option for individuals who cannot tolerate thionamides. karger.comnih.gov Furthermore, its application has been investigated in specific contexts such as thyroid storm and subacute thyroiditis, where its ability to quickly lower circulating T3 is advantageous. wikipedia.orgoup.com Long-term treatment with this compound for Graves' disease has been shown to be feasible with minimal side effects in some studies. wikipedia.org
Unresolved Questions and Knowledge Gaps
Despite its documented efficacy in rapidly lowering T3 levels, significant questions regarding the long-term use and mechanisms of this compound remain. The durability of its therapeutic effect is a primary concern, as some evidence suggests a potential for relapse of hyperthyroidism after discontinuation of the drug. drugbank.com The development of resistance to its effects over time has also been reported, presenting a significant clinical challenge. researchgate.net
The precise molecular interactions of this compound with deiodinase enzymes are not fully elucidated. While its inhibitory effect is well-established, the detailed kinetics and the potential for differential effects on various deiodinase isoenzymes in different tissues require further investigation. Moreover, while it is known that ipodate does not primarily act by binding to nuclear T3 receptors, the full spectrum of its intracellular signaling effects is not completely understood. ncats.io The long-term consequences of chronic deiodinase inhibition and the potential for unforeseen metabolic effects are also areas that warrant more in-depth research.
Potential for Re-evaluation in Specific Clinical Niches
Given its rapid onset of action in reducing serum T3, there is a compelling case for the re-evaluation of this compound in specific, well-defined clinical scenarios. wikipedia.orgresearchgate.net One such niche is the emergency management of severe hyperthyroidism or thyroid storm, where a rapid decrease in circulating T3 is critical. wikipedia.org Its use as a short-term adjunctive therapy in the initial stabilization of severely thyrotoxic patients before the full effects of thionamides are realized could also be a valuable application.
Another area of potential utility is in the preoperative preparation of hyperthyroid patients for thyroidectomy, particularly in cases of allergy or intolerance to standard antithyroid medications. nih.gov Studies have shown its efficacy in this setting. karger.com Furthermore, its use in managing the hyperthyroid phase of subacute thyroiditis has shown promise, offering rapid symptomatic relief. oup.com The re-evaluation of this compound in these specific, time-limited clinical situations could provide a valuable therapeutic option. However, it is important to note that in some cases, such as Graves' disease, resistance to the treatment has been observed. researchgate.net
Directions for Advanced Mechanistic and Translational Studies
Future research into this compound should focus on elucidating its precise molecular mechanisms of action. Advanced biochemical and structural biology studies could provide detailed insights into its interaction with deiodinase enzymes, potentially informing the design of more specific and potent inhibitors. Investigating the downstream metabolic consequences of long-term deiodinase inhibition is also crucial for understanding its complete physiological effects.
Translational studies could explore the development of novel delivery systems or formulations of this compound to optimize its therapeutic index. Furthermore, there is a potential to investigate the effects of this compound on cellular proliferation. Preliminary in vitro research has suggested that this compound may inhibit the proliferation of human epidermal keratinocytes and prostate cells. google.com Further studies are needed to confirm these findings and to explore the potential for repurposing this compound or its derivatives in hyperproliferative disorders. Comparative studies with other deiodinase inhibitors, such as iopanoic acid and propylthiouracil (B1679721), could also help to delineate the unique properties of this compound. oup.com Animal models, such as those used in studies on hyperthyroid cats, could also provide valuable preclinical data. avma.org
Ethical Considerations in Repurposing Discontinued Compounds
The repurposing of a discontinued drug like this compound raises several ethical considerations. A primary concern is ensuring patient safety, as the original reasons for its discontinuation must be thoroughly understood and addressed. Comprehensive preclinical and clinical studies would be necessary to re-establish a favorable risk-benefit profile for any new indication.
Informed consent processes for clinical trials involving repurposed drugs must be particularly robust, clearly outlining the compound's history, including its discontinuation, and the specific rationale for its re-evaluation. Transparency with regulatory authorities and the scientific community is paramount throughout the research and development process.
Furthermore, issues of manufacturing and quality control for a discontinued compound would need to be addressed to ensure a consistent and safe product. The ethical framework for repurposing should prioritize patient well-being and be guided by rigorous scientific evidence and regulatory oversight.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
